N,N-Diphenyl-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-diphenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVALSXYCLDABKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342823 | |

| Record name | N,N-Diphenyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-40-5 | |

| Record name | N,N-Diphenyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Diphenyl-4-methoxybenzamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N,N-Diphenyl-4-methoxybenzamide. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

This compound is a tertiary amide featuring a 4-methoxyphenyl group attached to the carbonyl carbon and two phenyl substituents on the nitrogen atom.

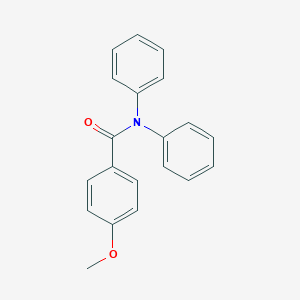

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₂ | [1][2] |

| Molecular Weight | 303.36 g/mol | [1][2] |

| CAS Number | 16034-40-5 | [1] |

| Appearance | Solid | [1] |

| Purity | >97.0% | [2] |

| Synonyms | 4-Methoxy-N,N-diphenylbenzamide, N-p-Anisoyldiphenylamine | [1][2] |

| InChI | InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | [1] |

| InChI Key | GVALSXYCLDABKT-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC=C(C=C1)C(=O)N(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Melting Point | 140°C | [2] |

Synthesis

This compound can be synthesized via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: General Benzoylation

The following is a general procedure for the synthesis of this compound based on standard benzoylation methods.

-

Preparation of Reactants: In a round-bottom flask, dissolve N,N-diphenylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Reaction: Cool the mixture in an ice bath to 0-5°C. While stirring, slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled diphenylamine solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.[4]

Spectroscopic and Crystallographic Characterization

Crystallographic Data

Single crystal X-ray diffraction analysis has shown that this compound crystallizes in a monoclinic system with the space group P2₁/n.[3]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference |

| FT-IR | The FT-IR spectrum reveals the presence of various functional groups. A characteristic peak for the amide carbonyl (C=O) stretching vibration is observed around 1656 cm⁻¹. | |

| ¹H NMR | The proton NMR spectrum confirms the number of protons in the molecule. The exact chemical shifts and coupling constants would be determined from the spectrum, with characteristic signals for the methoxy group protons and the aromatic protons of the three phenyl rings. | |

| ¹³C NMR | The carbon-13 NMR spectrum shows the number of unique carbon atoms present. A characteristic signal for the carbonyl carbon appears around 169.40 ppm. Signals corresponding to the methoxy carbon and the aromatic carbons are also observed in their expected regions. | |

| UV-Vis | The UV-Vis spectrum indicates a high percentage of transmission (72%) in the visible region. The specific absorbance maxima would provide information about the electronic transitions within the molecule. | [3] |

Experimental Protocols for Characterization

The following are general protocols for the spectroscopic and crystallographic analysis of this compound.

-

Single-Crystal X-ray Diffraction: Single crystals suitable for XRD analysis can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as dimethyl sulfoxide.[3] Data collection is performed on a single-crystal X-ray diffractometer.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are generally recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), that completely dissolves the sample is used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.

Biological Activity

Currently, there is no specific published data on the biological activity or signaling pathways of this compound. However, the N-phenylbenzamide scaffold is present in various molecules with documented biological activities. For instance, some N-phenylbenzamide derivatives have been investigated for their potential as antiviral agents, showing activity against viruses like Enterovirus 71.[5][6] Other related compounds have been explored for their antiprotozoal and anticancer properties. The mechanism of action for some antiviral N-phenylbenzamide derivatives has been linked to the upregulation of the host restriction factor APOBEC3G. These findings suggest that this compound could be a candidate for biological screening in these therapeutic areas.

Conclusion

This compound is a well-defined chemical entity whose synthesis and characterization have been established. The benzoylation of N,N-diphenylamine provides a straightforward route to this compound. Its structural and physicochemical properties have been elucidated through various analytical techniques. While no specific biological functions have been reported for this particular molecule, the broader class of N-phenylbenzamides exhibits a range of biological activities, indicating that this compound may hold potential for further investigation in drug discovery and development. This guide provides a foundational repository of technical information to support such future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. mt.com [mt.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N,N-Diphenyl-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary and alternative synthesis pathways for N,N-Diphenyl-4-methoxybenzamide, a tertiary amide with applications in organic synthesis and materials science. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic routes and workflows.

Primary Synthesis Pathway: Benzoylation of Diphenylamine

The most common and direct method for synthesizing this compound is the benzoylation of diphenylamine with 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen of diphenylamine attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound via benzoylation.

Experimental Protocol

A representative experimental procedure is as follows:

-

Reaction Setup: In a round-bottom flask, combine diphenylamine (1.0 equivalent), a base such as potassium carbonate (1.0-1.2 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in an anhydrous aprotic solvent like acetonitrile or dichloromethane (DCM).

-

Addition of Acyl Chloride: To the stirred mixture, add 4-methoxybenzoyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for an extended period, typically 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by pouring it into ice water. The resulting precipitate is collected by filtration and washed with deionized water.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 84% | [1] |

| Melting Point | 418 K (145 °C) | [1] |

| Reaction Time | 12 hours | [1] |

| Temperature | Room Temperature | [1] |

| Solvent | Acetonitrile | [1] |

| Base | K₂CO₃ | [1] |

| Catalyst | TBAB | [1] |

Experimental Workflow

Caption: Step-by-step experimental workflow for the benzoylation synthesis of this compound.

Alternative Synthesis Pathway: Direct Amidation of 4-Methoxybenzoic Acid

An alternative approach to this compound involves the direct coupling of 4-methoxybenzoic acid and diphenylamine using a peptide coupling agent. This method avoids the need to prepare the acyl chloride intermediate.

Reaction Scheme

Caption: General reaction scheme for the direct amidation of 4-methoxybenzoic acid.

Experimental Protocol

A general procedure for this amidation is as follows:

-

Reaction Setup: To a solution of 4-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the amine (diphenylamine, 1.1 equivalents), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) to suppress side reactions. A non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) is also added.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data

| Parameter | Expected Value |

| Yield | >80% |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Solvent | DMF or DCM |

| Coupling Agents | EDC, HOBt |

| Base | DIPEA |

Experimental Workflow

Caption: Step-by-step experimental workflow for the direct amidation synthesis of this compound.

Characterization Data

Spectroscopic data for this compound are summarized below.[1]

| Technique | Observed Peaks |

| ¹H NMR | Doublet peaks at δ 7.38 ppm (d, 2H, ArH) and δ 6.62 ppm (d, 2H, ArH), and multiplet peaks at δ 7.19, δ 7.20 and δ 7.22 ppm (m, 10H) in aromatic compounds. |

| ¹³C NMR | The peak appeared at 169.17 ppm due to C=O carbon in the benzamide aromatic ring. The remaining 8 carbons appeared at 155.28, 143.12, 129.24, 128.63, 127.52, 126.36, 120.36 and 110.67 ppm and are related to aromatic carbons in the phenyl ring. |

| FTIR (cm⁻¹) | 1656 (C=O stretching) |

References

An In-depth Technical Guide on N-p-Anisoyldiphenylamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-Anisoyldiphenylamine, also known as N-(4-methoxybenzoyl)diphenylamine, is an aromatic amide derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its potential biological activities based on structurally related compounds. The information is presented to support further research and development involving this molecule.

Core Physical and Chemical Properties

Direct experimental data for N-p-Anisoyldiphenylamine is not extensively available in public literature. The following tables summarize predicted data and key properties of its precursors, offering a baseline for experimental design.

Table 1: Predicted Physicochemical Properties of N-p-Anisoyldiphenylamine

| Property | Predicted Value | Notes |

| Molecular Formula | C₂₀H₁₇NO₂ | - |

| Molecular Weight | 303.36 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Based on similar N-acylated diphenylamines |

| Melting Point | Not available | Likely higher than diphenylamine (53-54 °C) |

| Boiling Point | Not available | Expected to be significantly high |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Typical for aromatic amides |

| XLogP3 | ~5.0 | Prediction suggests high lipophilicity |

| Hydrogen Bond Donor Count | 0 | The amide nitrogen is tertiary |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and methoxy oxygen |

Table 2: Properties of Key Precursors

| Property | Diphenylamine[1][2] | p-Anisoyl Chloride |

| CAS Number | 122-39-4[1] | 100-07-2 |

| Molecular Formula | C₁₂H₁₁N[1] | C₈H₇ClO₂ |

| Molecular Weight | 169.22 g/mol [1] | 170.59 g/mol |

| Appearance | Colorless to tan solid with a floral odor[1] | Colorless to yellow liquid or solid |

| Melting Point | 53-54 °C[1] | 22 °C |

| Boiling Point | 302 °C[1] | 262-263 °C |

| Solubility | Soluble in many organic solvents; moderately soluble in water[1]. | Decomposes in water and ethanol |

Synthesis of N-p-Anisoyldiphenylamine

The most probable and direct synthetic route to N-p-Anisoyldiphenylamine is the N-acylation of diphenylamine with p-anisoyl chloride. This reaction is a form of the Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: N-acylation of Diphenylamine

This protocol is a general procedure for the synthesis of N-acyl diphenylamines and can be adapted for N-p-Anisoyldiphenylamine.

Materials:

-

Diphenylamine

-

p-Anisoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve diphenylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath (0 °C).

-

Slowly add p-anisoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Synthesis Workflow Diagram

References

Unveiling the Bioactive Potential of N,N'-Diphenyl-4-methoxybenzamidine: A Technical Guide

An In-depth Exploration of a Promising Antiprotozoal Agent

This technical guide provides a comprehensive overview of the biological activities of N,N'-Diphenyl-4-methoxybenzamidine, a compound demonstrating significant potential in the realm of antiparasitic drug discovery. While the structurally similar N,N-Diphenyl-4-methoxybenzamide lacks notable reported biological activities in the current scientific literature, N,N'-Diphenyl-4-methoxybenzamidine, hereafter referred to as methoxyamidine, has been the subject of targeted research, revealing a promising profile against protozoan parasites.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and a visualization of its proposed mechanism of action.

Core Biological Activity: Antiprotozoal Efficacy

Methoxyamidine has demonstrated potent activity against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. These neglected tropical diseases affect millions worldwide, and the search for novel, effective, and safe therapeutics is a global health priority.

Data Presentation: Antiprotozoal Activity

The efficacy of methoxyamidine against these parasites has been quantified, and the data is summarized in the table below.

| Target Organism | Metric | Value | Reference |

| Leishmania amazonensis | LD₅₀ | 20 µM | [1] |

| Trypanosoma cruzi | LD₅₀ | 59 nM | [1] |

LD₅₀ (Lethal Dose, 50%) represents the concentration of the compound that is lethal to 50% of the parasite population.

Mechanism of Action: Mitochondrial Disruption

Research into the mechanism by which methoxyamidine exerts its antiprotozoal effects has pointed towards the mitochondrion as a key target. The compound has been shown to interfere with critical energy-linked functions within isolated rat liver mitochondria, suggesting a similar mode of action within the parasites.

Key Mitochondrial Effects:

-

Inhibition of Respiratory Chain: Methoxyamidine inhibits state 3 respiration in mitochondria actively oxidizing glutamate and malate.[1] The specific sites of inhibition have been identified as Complex I and the segment between ubiquinone and Complex III of the electron transport chain.[1]

-

Uncoupling Effect: The compound stimulates state 4 respiration and increases ATPase activity in intact mitochondria, which is indicative of an uncoupling effect.[1] This disrupts the mitochondrial membrane potential and compromises ATP synthesis.

-

Alteration of Membrane Permeability: Methoxyamidine has been observed to reduce mitochondrial swelling, suggesting an effect on mitochondrial membrane permeability and fluidity.[1]

Data Presentation: Effects on Mitochondrial Respiration

| Mitochondrial State | Substrate | Concentration of Methoxyamidine | Effect | % Change | Reference |

| State 3 Respiration | Glutamate + Malate | 25 nmol/mg protein | Inhibition | ~15% | [1] |

| State 4 Respiration | 50 nmol/mg protein | Stimulation | ~32% | [1] | |

| 65 nmol/mg protein | Stimulation | ~43% | [1] | ||

| Oligomycin-induced State 4 Respiration | 65 nmol/mg protein | Stimulation | ~69% | [1] |

Data Presentation: Effects on Mitochondrial ATPase Activity and Swelling

| Mitochondrial Parameter | Condition | Concentration of Methoxyamidine | Effect | % Change | Reference |

| ATPase Activity | Intact Mitochondria | 50 nmol/mg protein | Increase | ~27% | [1] |

| 65 nmol/mg protein | Increase | ~83% | [1] | ||

| Mitochondrial Swelling | Glutamate + Malate + Acetate | 50 nmol/mg protein | Reduction | ~16% | [1] |

| 65 nmol/mg protein | Reduction | ~32% | [1] | ||

| K⁺ + Valinomycin (no substrate) | 50-65 nmol/mg protein | Inhibition | ~20% | [1] |

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of methoxyamidine on the mitochondrial respiratory chain.

References

An In-depth Technical Guide on the Biological Mechanism of Action of N,N-Diphenyl-4-methoxybenzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological mechanism of action of N,N-Diphenyl-4-methoxybenzamide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of a closely related structural analog, N,N'-diphenyl-4-methoxy-benzamidine (methoxyamidine) , to infer a probable mechanism of action. The primary focus will be on its antiprotozoal effects and its interaction with mitochondrial functions.

Core Biological Activity: Antiprotozoal Efficacy

N,N'-diphenyl-4-methoxy-benzamidine, a close analog of this compound, has demonstrated significant activity against protozoan parasites.[1] This suggests that this compound may also possess similar therapeutic potential. The primary reported activities are against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[1]

| Compound | Organism | Potency (LD50) |

| N,N'-diphenyl-4-methoxy-benzamidine | Leishmania amazonensis | 20 µM[1] |

| N,N'-diphenyl-4-methoxy-benzamidine | Trypanosoma cruzi | 59 nM[1] |

Mechanism of Action: Mitochondrial Targeting

The primary mechanism of action elucidated for N,N'-diphenyl-4-methoxy-benzamidine involves the disruption of mitochondrial function. Mitochondria in both protozoan parasites and mammalian cells are crucial for energy production and cellular respiration. The compound has been shown to interfere with key processes within the mitochondria.[1]

N,N'-diphenyl-4-methoxy-benzamidine inhibits the mitochondrial respiratory chain at two specific sites:

-

Complex I (NADH:ubiquinone oxidoreductase) [1]

-

The segment between ubiquinone and Complex III (Ubiquinone-cytochrome c reductase) [1]

This inhibition disrupts the flow of electrons, which is essential for generating the proton gradient that drives ATP synthesis.

The compound also acts as an uncoupling agent.[1] It stimulates state 4 respiration (oxygen consumption in the absence of ADP), indicating that it dissipates the proton motive force across the inner mitochondrial membrane without ATP synthesis.[1] This is further supported by the observed increase in ATPase activity in intact mitochondria, as the cell attempts to compensate for the reduced ATP production.[1]

N,N'-diphenyl-4-methoxy-benzamidine has been observed to affect the permeability and fluidity of the mitochondrial membrane.[1] It was found to inhibit mitochondrial swelling, suggesting an interaction with the membrane that alters its physical properties.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.

Caption: Proposed mitochondrial mechanism of N,N'-diphenyl-4-methoxy-benzamidine analog.

Caption: Experimental workflow for mitochondrial toxicity assessment.

Quantitative Data on Mitochondrial Effects

The following table summarizes the quantitative effects of N,N'-diphenyl-4-methoxy-benzamidine on isolated rat liver mitochondria.

| Parameter | Concentration (nmol/mg protein) | Observed Effect |

| State 3 Respiration | 25 | ~15% inhibition[1] |

| State 4 Respiration | 50 | ~32% stimulation[1] |

| 65 | ~43% stimulation[1] | |

| Oligomycin-induced Oxygen Consumption | 65 | ~69% increase[1] |

| ATPase Activity (in intact mitochondria) | 50 | ~27% increase[1] |

| 65 | ~83% increase[1] | |

| Mitochondrial Swelling (glutamate + malate) | 50 | ~16% reduction[1] |

| 65 | ~32% reduction[1] | |

| Mitochondrial Swelling (K+ and valinomycin) | 50-65 | ~20% inhibition[1] |

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described for the investigation of N,N'-diphenyl-4-methoxy-benzamidine's effects on mitochondria.[1]

-

Animal Preparation: Euthanize adult Wistar rats following ethical guidelines.

-

Tissue Homogenization: Perfuse the liver with a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in the isolation buffer using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in the isolation buffer and repeating the high-speed centrifugation.

-

-

Final Preparation: Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

-

Protein Quantification: Determine the mitochondrial protein concentration using a standard method such as the Bradford or BCA assay.

-

Apparatus: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Reaction Medium: Add a respiration buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.4) to the respirometer chamber.

-

Mitochondrial Suspension: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber.

-

Substrate Addition: Initiate respiration by adding respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-linked respiration). This measures State 2 respiration.

-

State 3 Respiration: Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the maximal rate of oxygen consumption.

-

State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 level.

-

Compound Addition: Introduce N,N'-diphenyl-4-methoxy-benzamidine at various concentrations and monitor the changes in State 3 and State 4 respiration rates.

-

Uncoupling Assessment: In a separate experiment, after establishing State 4 respiration, add oligomycin to inhibit ATP synthase. Then, add the test compound to observe any increase in oxygen consumption, which indicates uncoupling.

-

Reaction Mixture: Prepare a reaction buffer containing substrates for the ATPase (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM EGTA, pH 7.4), ATP, and an ATP-regenerating system (if measuring ATP synthesis) or a system to measure phosphate release (for ATP hydrolysis).

-

Mitochondria and Compound: Add isolated mitochondria and the test compound at desired concentrations.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Measurement: Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., malachite green assay).

-

Principle: Mitochondrial swelling is accompanied by a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.

-

Experimental Setup:

-

Suspend isolated mitochondria in a swelling buffer (e.g., 100 mM sucrose, 75 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 50 µM EGTA, pH 7.4).

-

Place the suspension in a spectrophotometer cuvette.

-

-

Induction of Swelling: Induce swelling by adding an agent that promotes water influx (e.g., sodium acetate in the presence of respiratory substrates, or K+ in the presence of valinomycin).

-

Compound Treatment: Add N,N'-diphenyl-4-methoxy-benzamidine to the mitochondrial suspension before or after inducing swelling.

-

Data Acquisition: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates swelling.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activity of N,N'-diphenyl-4-methoxy-benzamidine and its close analog, methoxyamidine, is mediated through the targeting of mitochondria. The dual action of inhibiting the electron transport chain and uncoupling oxidative phosphorylation leads to a significant disruption of cellular energy metabolism. This mechanism is a plausible explanation for its potent antiprotozoal effects.

Future research should focus on:

-

Directly assessing the biological activities of this compound to confirm if it phenocopies its amidine analog.

-

Investigating the selectivity of the compound for protozoan versus mammalian mitochondria to determine its therapeutic index.

-

Elucidating the precise binding sites on Complex I and the ubiquinone-Complex III region.

-

Exploring the potential of this compound and its derivatives in other therapeutic areas where mitochondrial dysfunction is implicated, such as in certain cancers and neurodegenerative diseases.

References

Solubility and stability of N,N-Diphenyl-4-methoxybenzamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N,N-Diphenyl-4-methoxybenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with estimated properties based on structurally related molecules and outlines detailed, standardized experimental protocols for its characterization.

Introduction

This compound is a chemical compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation, process chemistry, and preliminary assessment for pharmaceutical applications. This guide offers a foundational understanding of these critical physicochemical properties.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on its synthesis and the solubility of structurally similar compounds like benzamide and N,N-dimethylbenzamide, an estimated solubility profile can be inferred. The presence of two phenyl groups suggests a tendency towards solubility in non-polar to moderately polar organic solvents, while the methoxy and amide functionalities may impart some solubility in more polar environments.

It is known that single crystals of this compound can be grown from a dimethyl sulfoxide (DMSO) solvent, indicating good solubility in this polar aprotic solvent.[1][2]

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale / Analog Data |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Confirmed for crystal growth of the target compound.[1][2] |

| N,N-Dimethylformamide (DMF) | Soluble | N,N-dimethylbenzamide is highly soluble in many organic solvents. | |

| Acetone | Soluble to Moderately Soluble | Benzamide is soluble in acetone.[3] | |

| Acetonitrile | Slightly Soluble | Benzamide exhibits lower solubility in acetonitrile compared to other polar solvents.[3] | |

| Polar Protic | Methanol | Moderately to Slightly Soluble | Benzamide is soluble in methanol.[3] The bulky phenyl groups may reduce solubility. |

| Ethanol | Moderately to Slightly Soluble | Benzamide is soluble in ethanol.[3] Recrystallization of a related compound was performed in a 30% ethanol-water solution.[4] | |

| Water | Insoluble | The hydrophobic nature of the two phenyl rings and the large molecular structure would significantly limit aqueous solubility. Benzamide has limited water solubility.[5] | |

| Non-Polar | Toluene | Soluble to Moderately Soluble | The aromatic nature of toluene would favor interaction with the phenyl groups. |

| Dichloromethane (DCM) | Soluble to Moderately Soluble | A common solvent for organic synthesis of similar compounds. | |

| Hexanes | Insoluble | The polarity of the amide and methoxy groups would be unfavorable for dissolution in aliphatic hydrocarbons. |

Note: This table provides estimations and should be confirmed by experimental determination.

Stability Profile

The stability of an active pharmaceutical ingredient (API) or key intermediate is critical for determining its shelf-life, storage conditions, and potential degradation pathways. For this compound, the primary areas of stability concern are thermal and chemical (hydrolytic, oxidative, and photolytic) degradation.

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been performed on this compound. The compound is reported to be thermally stable up to 418 K (145 °C).[1][2]

Table 2: Thermal Stability of this compound

| Parameter | Value | Reference |

| Decomposition Temperature | 418 K (145 °C) | [1][2] |

Chemical Stability

Amide bonds, such as the one in this compound, are generally more resistant to hydrolysis than esters.[6] However, they can still undergo degradation under certain conditions.

-

Hydrolytic Stability: Hydrolysis is a potential degradation pathway, particularly under acidic or basic conditions, although it is expected to be slow.[6] Stability testing across a range of pH values is recommended.

-

Oxidative Stability: While the core structure is relatively robust, exposure to strong oxidizing agents or conditions that promote auto-oxidation should be investigated.[]

-

Photostability: The aromatic rings in the structure suggest potential photosensitivity. Exposure to UV or visible light could lead to degradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C and/or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to maintain the constant temperature during this step.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Testing Protocol

A comprehensive stability study should evaluate the effects of temperature, pH, light, and oxidative stress.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Stress Conditions:

-

Hydrolytic Stability: Add the stock solution to aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9). Incubate samples at a controlled temperature (e.g., 40 °C).

-

Oxidative Stability: Add the stock solution to a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide). Keep a control sample in the solvent without the oxidizing agent.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines. Protect a control sample from light.

-

-

Time Points: Withdraw aliquots from each stressed sample and the control samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the aliquots by a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize any significant degradation products.

Caption: General Workflow for Chemical Stability Testing.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides standardized protocols for its experimental characterization. While the compound is known to be soluble in DMSO and thermally stable up to 418 K, further experimental work is necessary to establish a comprehensive profile across a range of solvents and stress conditions. The methodologies and estimated data presented herein serve as a valuable resource for researchers and professionals working with this compound, enabling informed decisions in process development, formulation, and further research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of N,N-Diphenyl-4-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically important compound, N,N-Diphenyl-4-methoxybenzamide. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (CAS No: 16034-40-5).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.38 (d, 2H) | Ar-H | 169.17 | C=O |

| 7.22 (m, 10H) | Ar-H | 155.28 | C-O |

| 7.20 (m, 10H) | Ar-H | 143.12 | Ar-C |

| 7.19 (m, 10H) | Ar-H | 129.24 | Ar-C |

| 6.62 (d, 2H) | Ar-H | 128.63 | Ar-C |

| 3.84 (s, 3H) | O-CH₃ | 127.52 | Ar-C |

| 126.36 | Ar-C | ||

| 120.36 | Ar-C | ||

| 110.67 | Ar-C |

Note: The provided ¹H NMR data consists of two doublet peaks at δ 7.38 ppm and δ 6.62 ppm, and multiplet peaks at δ 7.19, δ 7.20 and δ 7.22 ppm corresponding to the aromatic protons. The ¹³C NMR spectrum shows a peak at 169.17 ppm attributed to the carbonyl carbon of the benzamide and a series of peaks for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1656 | C=O (Amide I) stretching |

Note: The prominent peak at 1656 cm⁻¹ is characteristic of the amide carbonyl stretch[1].

Mass Spectrometry (MS)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

The synthesis of this compound can be achieved via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride[1].

Materials:

-

N,N-Diphenylamine

-

4-Methoxybenzoyl chloride

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile

Procedure:

-

A mixture of diphenylamine (3 mmol), K₂CO₃ (3 mmol in methanol), and a catalytic amount of TBAB (1 mmol) is prepared in acetonitrile (20 mL).

-

To this mixture, 4-methoxybenzoyl chloride (3 mmol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water (20 g) to precipitate the crude product.

-

The solid precipitate is filtered, washed with deionized water, and air-dried.

-

The crude product is purified by recrystallization from hot methanol (30 mL, 35-40 °C) to yield this compound.

NMR Spectroscopy

Instrumentation:

A standard NMR spectrometer (e.g., Bruker Avance) is used, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

Approximately 10-20 mg of the purified this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width is necessary to cover the range of both aromatic and carbonyl carbons. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

FTIR Spectroscopy

Instrumentation:

A Fourier-transform infrared spectrometer is used for analysis.

Sample Preparation:

The solid sample of this compound is prepared for analysis using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.

Sample Preparation:

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

Data Acquisition:

The sample solution is introduced into the mass spectrometer.

-

For ESI-MS: The sample is infused directly or via liquid chromatography into the ESI source. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak (if stable enough) and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to N,N-Diphenyl-4-methoxybenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenyl-4-methoxybenzamide is a distinct chemical entity within the broader, pharmacologically significant class of N-phenylbenzamides. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural analogs have demonstrated a wide spectrum of therapeutic potential, including antiviral, antiprotozoal, and anticancer activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical characterization of this compound. Furthermore, it delves into the rich biological activities and mechanisms of action of structurally related compounds, thereby illuminating the potential avenues for future research and drug development centered around this scaffold. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation.

Introduction: The N-Phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The versatility of this structural motif allows for substitutions on both the benzoyl and aniline rings, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). This guide focuses on this compound, a tertiary amide derivative, and explores its known characteristics and the therapeutic promise suggested by its chemical relatives.

Discovery and History of this compound

The initial synthesis and characterization of this compound were reported in the context of materials science, specifically for its potential as an organic nonlinear optical (NLO) material. Its discovery was not initially linked to a biological application but rather to its physicochemical properties.

The synthesis was achieved through the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.[1] Subsequent characterization confirmed its molecular structure and crystalline properties. While its history in drug development is not established, the significant biological activities of other N-phenylbenzamide derivatives warrant its consideration as a potential pharmacophore.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₂ | |

| Molecular Weight | 303.36 g/mol | |

| Appearance | Solid | |

| Melting Point | 418 K (145 °C) | [1] |

| Amide Carbonyl Peak (FT-IR) | 1656 cm⁻¹ | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the acylation of diphenylamine.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from the synthesis of related N-phenylbenzamide derivatives.[2][3]

Materials:

-

Diphenylamine

-

4-Methoxybenzoyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

0.5 N NaOH solution

-

10% Hydrochloric acid solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

Dissolve diphenylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-methoxybenzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 0.5 N NaOH solution.

-

Separate the organic layer and wash successively with 10% HCl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

Biological Activities of Structurally Related Compounds

While specific biological data for this compound is limited, numerous studies on its analogs reveal a promising landscape for potential therapeutic applications.

Antiviral Activity

Several N-phenylbenzamide derivatives have demonstrated potent antiviral activity.

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (TC₅₀ or CC₅₀ in µM) | Selectivity Index (SI) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | CPE Inhibition | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 (Vero cells) | >51 | [2] |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) - Wild-type | In vitro | 1.99 | > 100 (HepG2.2.15 cells) | >50.25 | [4][5][6] |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) - Drug-resistant | In vitro | 3.30 | > 100 (HepG2.2.15 cells) | >30.30 | [4][5][6] |

A notable mechanism of action for the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide is the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G).[4][5][6] A3G is a cytidine deaminase that can inhibit viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

N,N-Diphenyl-4-methoxybenzamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenyl-4-methoxybenzamide, a tertiary amide featuring a methoxy-substituted benzoyl group and two phenyl substituents on the nitrogen atom, has emerged as a valuable and versatile precursor in organic synthesis. Its unique structural characteristics and reactivity profile make it an important building block for the construction of complex molecular architectures, including nonlinear optical materials and scaffolds with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its role as a precursor. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

The benzamide functional group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively modify the substituents on both the carbonyl carbon and the nitrogen atom provides a powerful handle for fine-tuning the steric and electronic properties of the molecule. This compound, with its electron-donating methoxy group and bulky diphenylamino moiety, offers a unique combination of features that can be exploited in a variety of chemical transformations. This guide will delve into the synthesis of this precursor and explore its utility in the creation of novel organic compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₁₇NO₂ |

| Molecular Weight | 303.36 g/mol |

| CAS Number | 16034-40-5 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 140-142 °C |

| Solubility | Soluble in dichloromethane, chloroform, THF |

Table 1: Physicochemical Properties of this compound

The spectroscopic data provides confirmation of the compound's structure and purity.

| Spectroscopic Technique | Key Data and Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 10H, Ar-H of diphenylamino), 6.95 (d, J=8.8 Hz, 2H, Ar-H ortho to OMe), 6.75 (d, J=8.8 Hz, 2H, Ar-H meta to OMe), 3.80 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.5 (C=O), 161.0 (C-OMe), 143.0 (ipso-C of N-Ph), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 113.5 (Ar-C), 55.5 (OCH₃) |

| FTIR (KBr, cm⁻¹) | ν: 1656 (C=O stretching, amide I), 1245 (C-O stretching, ether), 1595, 1490 (C=C aromatic stretching) |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Diphenylamine (1.0 eq)

-

4-Methoxybenzoyl chloride (1.05 eq)

-

Pyridine (1.1 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in anhydrous dichloromethane.

-

Add the base (pyridine or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford this compound as a crystalline solid.[1]

Quantitative Data:

-

Yield: Typically >80%[1]

-

Purity: >97% after recrystallization

This compound as a Precursor in Organic Synthesis

The reactivity of this compound can be harnessed to synthesize a variety of other molecules. The amide functionality can undergo reduction, and the aromatic rings can be subjected to further functionalization.

Reduction of the Amide Carbonyl

The reduction of the tertiary amide to the corresponding tertiary amine is a valuable transformation. While specific literature on the reduction of this compound is not abundant, a general and powerful method for this conversion is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Caption: Proposed reduction of this compound.

Proposed Experimental Protocol (Analogous to general amide reductions):

Materials:

-

This compound (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide solution, and then more deionized water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by column chromatography on silica gel.

Synthesis of Ketones via Reaction with Organometallic Reagents

Tertiary amides can react with organolithium or Grignard reagents to form ketones upon acidic workup. The diphenylamino group can act as a leaving group in the tetrahedral intermediate.

Caption: Proposed synthesis of ketones from the title compound.

Proposed Experimental Protocol (General):

Materials:

-

This compound (1.0 eq)

-

Organolithium reagent (e.g., phenyllithium) or Grignard reagent (e.g., phenylmagnesium bromide) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.

-

Slowly add the organometallic reagent to the stirred solution.

-

Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting ketone by column chromatography or recrystallization.

Precursor to Bioactive Molecules and Functional Materials

While direct applications of this compound as a precursor in complex multi-step syntheses are not extensively documented, the broader class of N-phenylbenzamides are key intermediates in the synthesis of various bioactive compounds, including antiviral agents.[3] For instance, derivatives of N-phenylbenzamide have shown promising activity against Enterovirus 71.[3] The synthesis of these compounds often involves the condensation of a substituted benzoic acid with a substituted aniline.

Furthermore, this compound has been successfully employed in the synthesis of organic nonlinear optical (NLO) materials.[1] Single crystals of this compound, grown by slow evaporation, have been shown to exhibit second harmonic generation (SHG) efficiency.[1]

Synthetic Pathway to NLO Materials:

Caption: Pathway to nonlinear optical materials.

Conclusion

This compound is a readily accessible and synthetically useful precursor. Its preparation via a straightforward benzoylation reaction, coupled with its potential for further transformations such as reduction and reaction with organometallic reagents, makes it a valuable tool for organic chemists. Its demonstrated application in the synthesis of nonlinear optical materials and the relevance of the broader N-phenylbenzamide scaffold in medicinal chemistry underscore its importance in both materials science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this compound in a variety of synthetic endeavors.

References

Theoretical and Computational Insights into N,N-Diphenyl-4-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenyl-4-methoxybenzamide is a substituted aromatic amide with potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties and potential biological activities. While direct computational studies on this specific molecule are limited in publicly available literature, this guide synthesizes data from closely related analogs and outlines established computational methodologies. This document covers molecular geometry, electronic properties derived from Density Functional Theory (DFT), and potential mechanisms of action based on the known biological targets of the broader N-arylbenzamide class of compounds. All quantitative data is presented in structured tables, and detailed experimental and computational protocols are provided to facilitate further research.

Introduction

This compound belongs to the benzamide class of compounds, which are recognized for their diverse biological activities and applications in materials science. The core structure, characterized by a central benzoyl group attached to a diphenylamine moiety and a methoxy substitution, imparts specific electronic and steric properties that are crucial for its interactions and reactivity. Understanding these properties at a molecular level is essential for its rational design and application in drug discovery and materials development. Theoretical studies and computational modeling offer powerful tools to elucidate these characteristics, providing insights that complement experimental data.

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.

General Synthesis Protocol

A general procedure involves the dropwise addition of 4-methoxybenzoyl chloride to a stirred solution of diphenylamine and a non-nucleophilic base, such as pyridine, in an appropriate solvent like dichloromethane. The reaction mixture is typically stirred for several hours at room temperature. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Data

The following table summarizes key experimental data reported for this compound and its isomers.

| Property | 2-methoxy-N,N-diphenylbenzamide | 3-methoxy-N,N-diphenylbenzamide | 4-methoxy-N,N-diphenylbenzamide |

| Crystal System | Triclinic | Orthorhombic | Monoclinic |

| Space Group | P-1 | Pbca | P2 1 /n |

| Amide C=O stretch (cm⁻¹) | 1658 | 1649 | 1656 |

| Thermal Stability (K) | 354 | 402 | 418 |

| UV-Vis Transmission (%) | 67 | 59 | 72 |

| Second Harmonic Generation (vs. KDP) | 2.3 times | 2.7 times | 2.2 times |

| (Data sourced from a study on methoxy-N,N-diphenylbenzamides) |

Computational Modeling and Theoretical Studies

Due to the limited availability of direct computational studies on this compound, this section outlines a standard computational workflow and presents data from analogous compounds, primarily N,N-Diphenylbenzamide, to provide a theoretical framework.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of computational chemistry for predicting molecular properties. A typical protocol is as follows:

-

Geometry Optimization: The initial structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) or higher basis set.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Analysis: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.

Figure 1: A typical workflow for DFT-based computational analysis.

Theoretical Data from Analogous Compounds

The following table presents DFT-calculated data for N,N-Diphenylbenzamide, a structurally similar molecule. These values provide a reasonable approximation for the electronic properties of this compound.

| Property | Value (for N,N-Diphenylbenzamide) | Level of Theory |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |

| Energy Gap (LUMO-HOMO) | 4.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |

| (Data extrapolated from studies on N,N-Diphenylbenzamide and related compounds) |

Interpretation:

-

HOMO-LUMO Gap: The energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap, as seen here, suggests higher stability.

-

Molecular Electrostatic Potential (MEP): The MEP map would likely show the most negative potential (red regions) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit the most positive potential (blue regions), making them potential sites for nucleophilic interactions.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been extensively studied, the N-arylbenzamide scaffold is known to interact with several key proteins implicated in disease. This section explores a hypothetical mechanism of action based on these known interactions.

Postulated Mechanism of Action: Kinase Inhibition

N-arylbenzamide derivatives have been identified as inhibitors of several kinases, including Aurora kinases, which are critical for cell cycle progression and are often overexpressed in cancer.

Experimental Protocol for Kinase Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human Aurora kinase A is used. A fluorescently labeled peptide substrate is prepared in a suitable assay buffer.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.

-

Detection: The plate is read using a fluorescence plate reader to measure the extent of substrate phosphorylation.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, assuming it acts as an Aurora kinase inhibitor.

Figure 2: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in both materials science and medicinal chemistry. This guide has provided a framework for its theoretical and computational study, drawing upon data from closely related analogs. Future research should focus on performing detailed DFT calculations, molecular docking, and molecular dynamics simulations specifically for this compound to obtain more accurate and direct insights into its properties. Furthermore, experimental validation of its potential biological activities, particularly as a kinase inhibitor, is warranted to explore its therapeutic potential. The methodologies and hypothetical pathways presented herein serve as a foundation for these future research endeavors.

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Diphenyl-4-methoxybenzamide

Abstract

This document provides a detailed protocol for the synthesis of N,N-Diphenyl-4-methoxybenzamide, a valuable compound in organic synthesis and materials science. The synthesis involves the benzoylation of diphenylamine with 4-methoxybenzoyl chloride. This protocol is intended for researchers, scientists, and professionals in drug development and chemical research.

Introduction

This compound and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The amide functional group is a crucial component in many biologically active compounds. The synthesis described herein is a straightforward and efficient method for producing this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-methoxybenzoyl chloride with diphenylamine in the presence of a base. This reaction is a classic example of a Schotten-Baumann reaction.[1]

Step 1: Preparation of 4-methoxybenzoyl chloride (optional, if not commercially available)

4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 4-methoxybenzoyl chloride.[1][2][3]

Step 2: Synthesis of this compound

4-methoxybenzoyl chloride is then reacted with diphenylamine in the presence of a suitable base, like triethylamine or pyridine, in an anhydrous aprotic solvent to yield the final product.[1][4]

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methoxybenzoic acid | Reagent grade, 99% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade, 99% | Sigma-Aldrich |

| Diphenylamine | Reagent grade, 99% | Sigma-Aldrich |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ACS grade, ≥99.8% | Fisher Scientific |

| Diethyl ether | ACS grade | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |

| Brine | Saturated solution | In-house prep. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

3.2. Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

-

Standard laboratory glassware

3.3. Synthesis of 4-methoxybenzoyl chloride (Optional)

-

In a well-ventilated fume hood, add 4-methoxybenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Carefully add thionyl chloride (2 equivalents) to the flask.

-

Heat the mixture to reflux (approximately 80-90°C) and stir for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 4-methoxybenzoyl chloride can be used directly in the next step without further purification.

3.4. Synthesis of this compound

-

In a round-bottom flask, dissolve diphenylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the cooled diphenylamine solution over 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₂ | |

| Molecular Weight | 303.36 g/mol | |

| Appearance | Solid | |

| Melting Point | 418 K (145 °C) | [1][4] |

| Purity | >97% | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Consistent with the proposed structure. | [6] |

| ¹³C NMR | Consistent with the proposed structure. | [6] |

| IR (cm⁻¹) | Amide C=O stretch observed around 1656 cm⁻¹. | [4] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |

Visualization

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.[1]

-